molecular formula C12H10F3NO3 B6598688 ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate CAS No. 870536-88-2

ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No.: B6598688
CAS No.: 870536-88-2
M. Wt: 273.21 g/mol
InChI Key: AAMLFDBHOMSUTO-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The trifluoromethoxy group in this compound introduces unique physicochemical properties, making it of significant interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated indole derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate specific pathways, resulting in therapeutic outcomes or other desired effects .

Comparison with Similar Compounds

Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other fluorinated indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the indole core and the trifluoromethoxy group, which imparts distinct physicochemical properties and biological activities.

Biological Activity

Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound features a trifluoromethoxy group, which enhances its lipophilicity and stability, making it a valuable scaffold for drug development. The molecular formula is C12H10F3NO3C_{12}H_{10}F_3NO_3 with a molecular weight of approximately 287.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group increases binding affinity and selectivity, leading to enhanced biological effects. The compound has shown potential in modulating several biochemical pathways, which may result in therapeutic outcomes for various diseases.

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Structural modifications have been shown to significantly enhance their inhibitory effects. For instance, derivatives with halogen substitutions at specific positions exhibited IC50 values ranging from 0.13 μM to 6.85 μM against integrase activity, indicating strong antiviral potential .

CompoundIC50 (μM)Target
This compoundTBDHIV-1 Integrase
Indole derivative 20a 0.13HIV-1 Integrase

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that compounds with similar structures exhibit significant inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (μM)
MCF-7TBD
HepG2TBD

Study on HIV-1 Integrase Inhibition

In a recent study published in Molecules, researchers synthesized several indole derivatives and tested their activity against HIV-1 integrase. This compound was part of a series where structural optimizations led to significant improvements in binding affinity and inhibitory activity against integrase. The introduction of halogenated groups at specific positions was crucial for enhancing the interaction with the enzyme's active site .

Anticancer Efficacy Assessment

Another study assessed the anticancer efficacy of indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit tumor growth, suggesting their potential as chemotherapeutic agents .

Properties

IUPAC Name

ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-5-7-3-4-8(6-9(7)16-10)19-12(13,14)15/h3-6,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMLFDBHOMSUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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